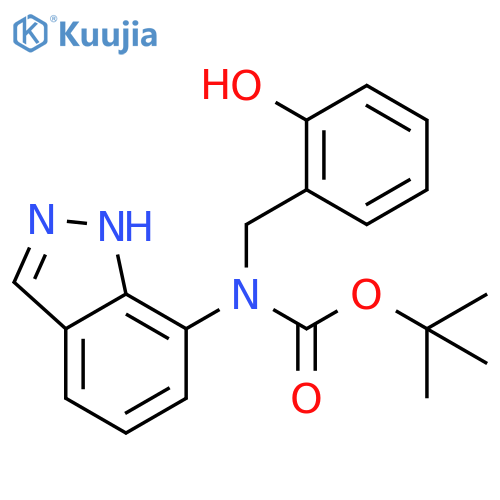

Cas no 2413876-45-4 (tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate)

tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-26665407

- 2413876-45-4

- tert-butyl N-[(2-hydroxyphenyl)methyl]-N-(2H-indazol-7-yl)carbamate

- tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate

-

- インチ: 1S/C19H21N3O3/c1-19(2,3)25-18(24)22(12-14-7-4-5-10-16(14)23)15-9-6-8-13-11-20-21-17(13)15/h4-11,23H,12H2,1-3H3,(H,20,21)

- InChIKey: NBPIVFMJAYLNFI-UHFFFAOYSA-N

- SMILES: O(C(N(CC1C=CC=CC=1O)C1C=CC=C2C=NNC=12)=O)C(C)(C)C

計算された属性

- 精确分子量: 339.15829154g/mol

- 同位素质量: 339.15829154g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 25

- 回転可能化学結合数: 5

- 複雑さ: 465

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.4

- トポロジー分子極性表面積: 78.4Ų

tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26665407-5.0g |

tert-butyl N-[(2-hydroxyphenyl)methyl]-N-(2H-indazol-7-yl)carbamate |

2413876-45-4 | 95.0% | 5.0g |

$1779.0 | 2025-03-20 | |

| Enamine | EN300-26665407-10g |

tert-butyl N-[(2-hydroxyphenyl)methyl]-N-(2H-indazol-7-yl)carbamate |

2413876-45-4 | 10g |

$2638.0 | 2023-09-12 | ||

| Enamine | EN300-26665407-0.25g |

tert-butyl N-[(2-hydroxyphenyl)methyl]-N-(2H-indazol-7-yl)carbamate |

2413876-45-4 | 95.0% | 0.25g |

$564.0 | 2025-03-20 | |

| Enamine | EN300-26665407-1.0g |

tert-butyl N-[(2-hydroxyphenyl)methyl]-N-(2H-indazol-7-yl)carbamate |

2413876-45-4 | 95.0% | 1.0g |

$614.0 | 2025-03-20 | |

| Enamine | EN300-26665407-10.0g |

tert-butyl N-[(2-hydroxyphenyl)methyl]-N-(2H-indazol-7-yl)carbamate |

2413876-45-4 | 95.0% | 10.0g |

$2638.0 | 2025-03-20 | |

| Enamine | EN300-26665407-0.1g |

tert-butyl N-[(2-hydroxyphenyl)methyl]-N-(2H-indazol-7-yl)carbamate |

2413876-45-4 | 95.0% | 0.1g |

$540.0 | 2025-03-20 | |

| Enamine | EN300-26665407-0.5g |

tert-butyl N-[(2-hydroxyphenyl)methyl]-N-(2H-indazol-7-yl)carbamate |

2413876-45-4 | 95.0% | 0.5g |

$589.0 | 2025-03-20 | |

| Enamine | EN300-26665407-5g |

tert-butyl N-[(2-hydroxyphenyl)methyl]-N-(2H-indazol-7-yl)carbamate |

2413876-45-4 | 5g |

$1779.0 | 2023-09-12 | ||

| Enamine | EN300-26665407-0.05g |

tert-butyl N-[(2-hydroxyphenyl)methyl]-N-(2H-indazol-7-yl)carbamate |

2413876-45-4 | 95.0% | 0.05g |

$515.0 | 2025-03-20 | |

| Enamine | EN300-26665407-2.5g |

tert-butyl N-[(2-hydroxyphenyl)methyl]-N-(2H-indazol-7-yl)carbamate |

2413876-45-4 | 95.0% | 2.5g |

$1202.0 | 2025-03-20 |

tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate 関連文献

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamateに関する追加情報

tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate: A Comprehensive Overview

The compound tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate, with the CAS number 2413876-45-4, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a tert-butyl group with a carbamate functional group, attached to a 2-hydroxyphenylmethyl and a 2H-indazol-7-yl moiety. The combination of these groups imparts the molecule with distinctive chemical properties, making it a subject of interest for both academic research and industrial applications.

Recent studies have highlighted the potential of tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate in drug discovery. Researchers have explored its role as a potential lead compound for developing new therapeutic agents. The hydroxyl group on the phenyl ring and the indazole moiety are particularly significant, as they can participate in hydrogen bonding and π-π interactions, which are crucial for molecular recognition and binding affinity. These properties make the compound a promising candidate for targeting specific biological pathways, such as enzyme inhibition or receptor modulation.

In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The tert-butyl group serves as a protecting group during the synthesis, ensuring the stability of intermediate compounds. The use of advanced synthetic techniques, such as microwave-assisted synthesis or catalytic methods, has enabled researchers to optimize the reaction conditions, thereby improving yield and purity. These advancements have made the synthesis of tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate more efficient and scalable.

The structural versatility of this compound also extends to its applications in materials science. Its ability to form self-assembled monolayers (SAMs) has been investigated for use in surface modification and nanotechnology. The indazole moiety contributes to the molecule's aromaticity, which is essential for electronic applications. Additionally, the hydroxyl group on the phenyl ring can facilitate interactions with polar surfaces, making it suitable for applications in sensors or catalysis.

Recent research has also focused on understanding the photophysical properties of tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate. Studies have shown that the compound exhibits fluorescence under UV light due to its conjugated system. This property has led to explorations in its use as a fluorescent probe for detecting specific analytes or monitoring biochemical processes. The development of such probes is critical in analytical chemistry and diagnostics.

In conclusion, tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for both fundamental research and practical innovations. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological development.

2413876-45-4 (tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate) Related Products

- 2138154-80-8(5-Bromo-3-pentylthiophene-2-carboxylic acid)

- 98051-93-5(2-Naphthalenol, 5,8-diamino-)

- 897479-95-7(4-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-1,3-benzothiazole)

- 57118-64-6(2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine)

- 1261761-20-9(3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine)

- 2649073-80-1(5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole)

- 1171838-47-3(6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)

- 1932604-50-6(R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester)

- 899981-93-2(5-amino-N-(2-bromo-4-methylphenyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 2227710-94-1(methyl (3S)-4-cyclohexyl-3-hydroxybutanoate)